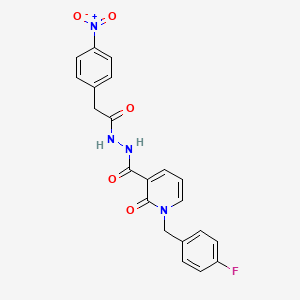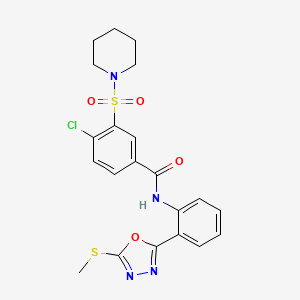
4-chloro-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is a sophisticated organic compound of significant interest in various scientific research fields. This complex molecule, characterized by its unique structural components, serves as a vital compound in medicinal chemistry and pharmaceutical research due to its diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzoic acid, 2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)aniline, and piperidine. The general steps include:
Nitration and Reduction: Nitration of 4-chlorobenzoic acid, followed by reduction to form 4-chloroaniline.
Formation of the Oxadiazole Ring: This involves cyclization reactions to introduce the oxadiazole moiety.
Sulfonamide Formation: Reaction with sulfonyl chloride derivatives to introduce the piperidin-1-ylsulfonyl group.
Final Coupling: The final step typically involves coupling the intermediate products under controlled conditions to obtain the target compound.
Industrial Production Methods
Industrial production methods involve optimized versions of the laboratory synthesis routes, ensuring high yield and purity. Conditions such as temperature, solvent choice, and catalysts are precisely controlled. Techniques like continuous flow chemistry may also be employed for scalability and efficiency.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly on the methylthio group, converting it to sulfoxides or sulfones.
Reduction: Reduction reactions may target specific moieties within the compound, altering its functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the piperidine sulfonamide.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reductions using lithium aluminum hydride.
Substitution: Reagents like sodium hydride for nucleophilic substitutions or halogenating agents for electrophilic substitutions.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Major Products
The primary products formed depend on the specific reaction conditions but often include modified versions of the original compound with altered functional groups or structures, such as sulfoxides, sulfones, and various substituted derivatives.
科学的研究の応用
This compound finds numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, and in the study of reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules, helping in the understanding of biochemical pathways.
Medicine: Potential therapeutic agent for various diseases due to its bioactivity. It is often explored for anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst or reagent in chemical processes.
作用機序
The mechanism of action involves interaction with specific molecular targets within biological systems. The compound may inhibit or activate enzymes, bind to receptors, or interfere with signal transduction pathways. These interactions can result in altered cellular processes such as cell proliferation, apoptosis, or immune response modulation.
類似化合物との比較
Comparison and Uniqueness
4-chloro-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide stands out due to its unique combination of structural features and functional groups. This leads to distinctive chemical reactivity and biological activity compared to similar compounds.
List of Similar Compounds
4-chloro-N-(2-(5-methylthio-1,3,4-oxadiazol-2-yl)phenyl)benzenesulfonamide: Lacks the piperidine ring, leading to different biological properties.
4-chloro-3-(piperidin-1-ylsulfonyl)benzoic acid: Lacks the oxadiazole ring, affecting its overall reactivity and applications.
N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide: Similar structure but without the chlorine atom, altering its electronic properties and reactivity.
This compound's unique structure gives it a distinct profile in chemical and biological contexts, making it a valuable subject for further study and application in various scientific fields.
特性
IUPAC Name |
4-chloro-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O4S2/c1-31-21-25-24-20(30-21)15-7-3-4-8-17(15)23-19(27)14-9-10-16(22)18(13-14)32(28,29)26-11-5-2-6-12-26/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGLCBICTLNRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-N-{pyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2847368.png)


![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2847373.png)
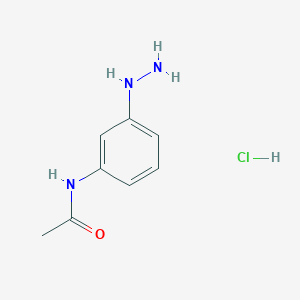
![2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2847376.png)
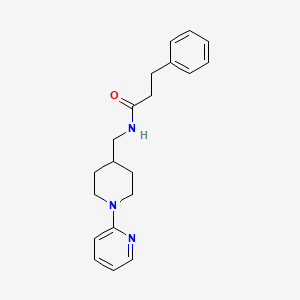
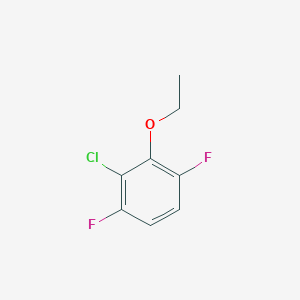
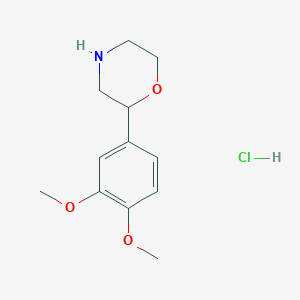
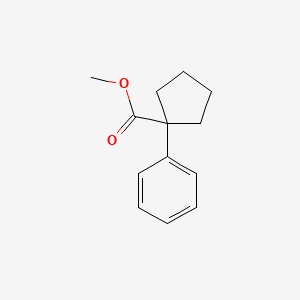
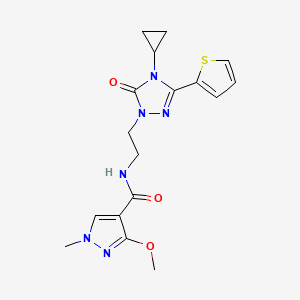
![4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2847386.png)
![N'-(3-chloro-4-fluorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide](/img/structure/B2847388.png)
